2-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2-oxoacetic acid
Description
The compound 2-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2-oxoacetic acid is a heterocyclic derivative featuring a pyrrole core substituted with two methyl groups (at positions 2 and 5), a pyrazinyl moiety at position 1, and an oxoacetic acid group at position 3.
The oxoacetic acid moiety may confer acidity and metal-chelating properties, which are critical for biological interactions.
Properties
IUPAC Name |
2-(2,5-dimethyl-1-pyrazin-2-ylpyrrol-3-yl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7-5-9(11(16)12(17)18)8(2)15(7)10-6-13-3-4-14-10/h3-6H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTSVTZBZUBCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=CN=C2)C)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2-oxoacetic acid can be achieved through various synthetic routes. Common methods include cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods often involve the use of specific catalysts and reaction conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2-oxoacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Its diverse biological activities make it a valuable compound for drug discovery and development. In industry, it may be used in the production of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2-oxoacetic acid involves its interaction with various molecular targets and pathways. The exact mechanisms are not fully understood, but it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways . Further research is needed to elucidate the detailed mechanisms by which this compound exerts its biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with four analogs derived from the evidence:
*Formula inferred from structural analysis.
Key Observations:
Heterocyclic Core: The target compound and ’s benzohydrazide derivatives share a 2,5-dimethyl-pyrrole core, which is associated with enhanced thermal stability and π-stacking . Pyrazole-based analogs () exhibit higher conformational flexibility due to their non-aromatic 2,5-dihydro state.
Substituent Effects :
- Pyrazinyl vs. Pyridinyl/Pyrrolopyrazine : The pyrazinyl group (two adjacent nitrogen atoms) in the target compound may improve solubility and hydrogen-bonding compared to pyridinyl () or fluorophenyl () groups.
- Oxoacetic Acid vs. Hydrazides : The oxoacetic acid group in the target compound likely enhances metal chelation and acidity (pKa ~2–3), whereas benzohydrazides () may target hydrolases or proteases .
Biological Activity: Fungicidal Potential: Pyrrole and pyrazole derivatives with acetic acid/hydrazide groups () show fungicidal activity against Botrytis cinerea and Rhizoctonia solani, suggesting the target compound may share similar applications . Enzyme Inhibition: The pyrrolopyrazine-acetic acid analog () is linked to phosphodiesterase inhibition, implying the target’s pyrazinyl-pyrrole system could modulate kinase or phosphatase activity .
Physicochemical Properties
| Property | Target Compound | (5-Oxo-1-pyridin-2-yl...)acetic acid | 2-[1-(2-Methylpropyl)...]acetic acid | 7-(2-Fluorophenyl)...acetic acid |
|---|---|---|---|---|
| Molecular Weight | 245.24 g/mol* | 219.20 g/mol | 198.22 g/mol | 300.27 g/mol |
| LogP (Predicted) | ~1.2 | ~0.8 | ~1.5 | ~2.1 |
| Hydrogen Bond Acceptors | 6 | 6 | 5 | 6 |
*Calculated using inferred formula.
Biological Activity
2-[2,5-Dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2-oxoacetic acid is a complex organic compound with significant potential in pharmacological applications. Its unique molecular structure, comprising a pyrrole ring substituted with a pyrazine group, suggests diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₁₁N₃O₃
- Molar Mass : 245.23 g/mol
- CAS Number : [Not specified]
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown promising results against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.
- Cytotoxicity : Research indicates that this compound may induce cytotoxic effects in certain cancer cell lines while exhibiting low toxicity to normal cells. This selectivity is crucial for its potential as an anticancer agent.
Biological Activity Overview
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various derivatives related to 2-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2-oxoacetic acid. The compound demonstrated significant bactericidal activity against resistant strains Staphylococcus aureus, suggesting its potential as a novel antibiotic agent. Table 1: Antimicrobial Activity Against Various StrainsCompound Bacterial Strain Minimum Inhibitory Concentration (MIC) This compound MRSA 32 µg/mL Reference Antibiotic (Ciprofloxacin) MRSA 16 µg/mL -
Cytotoxicity Studies :
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines (e.g., A549 and HepG2). The results indicated that at specific concentrations, the compound significantly increased cell viability in normal cells while decreasing it in cancerous cel Table 2: Cytotoxicity Results on Cancer Cell LinesDose (µM) A549 Cell Viability (%) HepG2 Cell Viability (%)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
